molecular formula C7H10ClN3O B2456754 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine CAS No. 1490224-67-3

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Cat. No.: B2456754
CAS No.: 1490224-67-3
M. Wt: 187.63
InChI Key: RUPIGAGVNVQZPE-UHFFFAOYSA-N
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Description

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxymethyl group at the 2nd position, and a methylamino group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, amines, and thiols are commonly used under basic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.

Major Products

The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl derivative.

Scientific Research Applications

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-9-6-3-5(8)10-7(11-6)4-12-2/h3H,4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIGAGVNVQZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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